

Independent Verification of CB-64D: A Pharmacological Comparison

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Compound of Interest		
Compound Name:	CB-64D	
Cat. No.:	B1668674	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of **CB-64D**, a selective sigma-2 (σ 2) receptor agonist, with an alternative compound, CB-184. The information presented is collated from publicly available experimental data to assist researchers in evaluating these pharmacological tools.

Comparative Pharmacological Data

The following table summarizes the binding affinities of **CB-64D** and the alternative compound CB-184 for the sigma-1 (σ 1) and sigma-2 (σ 2) receptors, as well as the mu (μ) opioid receptor, an off-target interaction. The data is presented as inhibitor constant (Ki) values, where a lower value indicates a higher binding affinity.

Compound	Sigma-1 (σ1) Receptor Ki (nM)	Sigma-2 (σ2) Receptor Ki (nM)	Mu (μ) Opioid Receptor Ki (nM)	σ2 vs σ1 Selectivity
CB-64D	3063[1]	16.5[1]	37.6[1]	185-fold[1]
CB-184	7436[1]	13.4[1]	4.5[1]	554-fold[1]

Mechanism of Action: Induction of Apoptosis



CB-64D and other selective σ2 receptor agonists have been shown to induce apoptosis in various cancer cell lines.[2][3] This apoptotic pathway is noteworthy for being independent of both p53 and caspases, suggesting a novel mechanism of programmed cell death that is distinct from the classical intrinsic and extrinsic pathways.[2][3][4] Studies have indicated that this pathway does not involve cytochrome-C release from the mitochondria or significant changes in the mRNA expression of Bcl-2 family proteins.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare σ^2 receptor ligands like **CB-64D**.

Radioligand Binding Assay for Sigma Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of a test compound for sigma receptors.

Objective: To quantify the affinity of a ligand for $\sigma 1$ and $\sigma 2$ receptors.

Materials:

- Cell membranes prepared from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ 1, rat liver for σ 2).[5]
- Radioligand: --INVALID-LINK---pentazocine for σ1 receptors or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors.[6][7]
- Masking ligand: (+)-pentazocine to block σ1 sites when assaying for σ2 receptors with the non-selective [³H]-DTG.[5][7]
- Test compound (e.g., CB-64D) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.



Scintillation counter.

Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer. For σ2 receptor binding with [³H]-DTG, include a saturating concentration of (+)-pentazocine to mask the σ1 receptors.[5][7]
- · Allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).
- The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and apoptotic effects of $\sigma 2$ receptor agonists on cancer cells.

1. Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity)

Objective: To measure cytotoxicity by quantifying the release of LDH from damaged cells.

Procedure:

• Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere.



- Treat the cells with various concentrations of the test compound (e.g., CB-64D) for a specified period (e.g., 48 hours).[3]
- Collect the cell culture supernatant.
- Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
- The amount of LDH released is proportional to the number of dead cells.
- 2. Annexin V Staining for Apoptosis (Flow Cytometry)

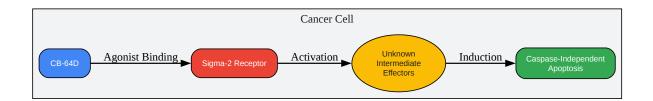
Objective: To detect early-stage apoptosis through the externalization of phosphatidylserine.

Procedure:

- Treat cells with the test compound as described for the LDH assay.
- Harvest the cells (including any floating cells) and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).[8][9]
- Incubate the cells in the dark.
- · Analyze the cells by flow cytometry.
 - Annexin V-positive, PI-negative cells are in early apoptosis.
 - Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations Signaling Pathway of σ 2 Receptor-Mediated Apoptosis

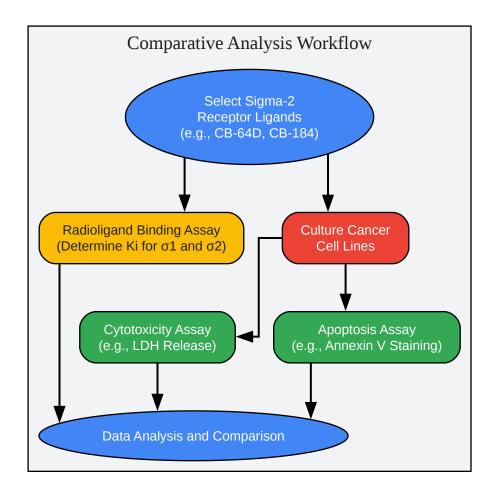




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Caption: $\sigma 2$ receptor activation by **CB-64D** initiates a novel caspase-independent apoptotic pathway.

Experimental Workflow for Comparing σ 2 Receptor Ligands





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